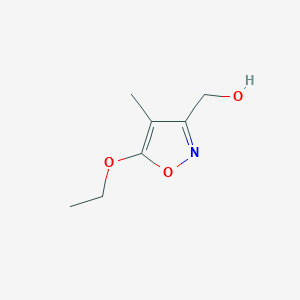
2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-Methylcyclopentyl)ethylamine with diethyl oxalate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield oxazole-4-carboxylate esters.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, such as oxazole-4-carboxylic acids, esters, and substituted oxazoles .
Aplicaciones Científicas De Investigación
2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-aminooxazole-4-carboxylate: Another oxazole derivative with similar structural features.
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: A compound with antimicrobial properties.
Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Known for its biofilm inhibition properties.
Uniqueness
2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate stands out due to its unique cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(2-methylcyclopentyl)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-9-3-2-4-10(9)5-6-16-12(14)11-7-15-8-13-11/h7-10H,2-6H2,1H3 |
Clave InChI |
BKFTYARBXYTZHL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1CCOC(=O)C2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


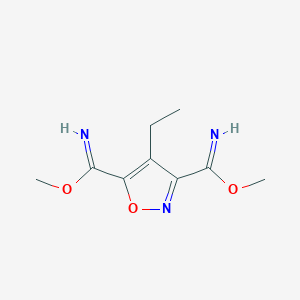
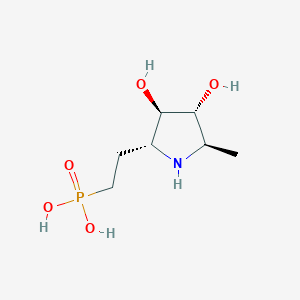

![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
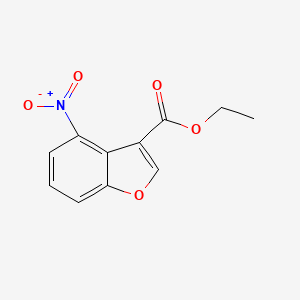

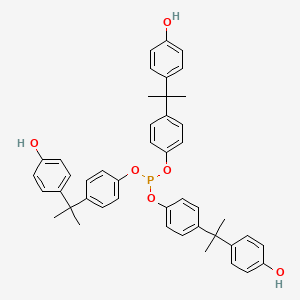
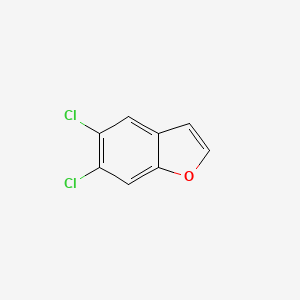
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
![1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone](/img/structure/B12873941.png)
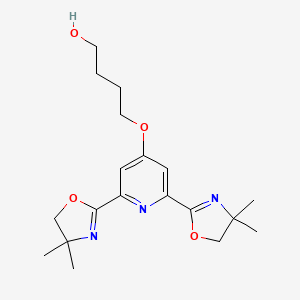
![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
